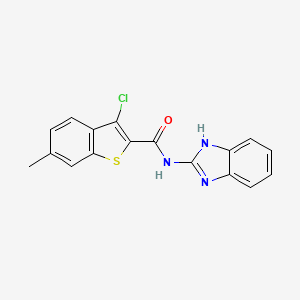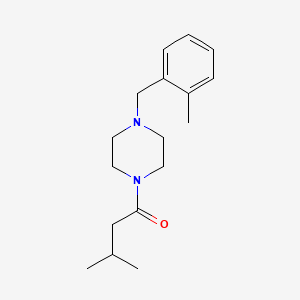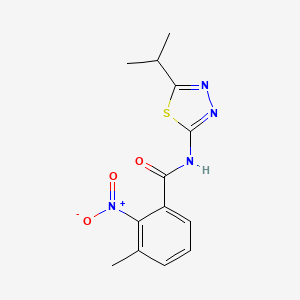![molecular formula C16H13ClF3NO2 B5815792 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5815792.png)
2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as CP-945,598, is a selective antagonist of the cannabinoid CB1 receptor. It was first synthesized in 2005 by Pfizer as a potential treatment for obesity and other metabolic disorders. Since then, CP-945,598 has been extensively studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is a selective antagonist of the CB1 receptor, which is a member of the G protein-coupled receptor family. The CB1 receptor is primarily expressed in the central nervous system and is involved in the regulation of various physiological processes, including appetite, pain sensation, and mood. 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide binds to the CB1 receptor and prevents the activation of downstream signaling pathways, leading to a decrease in the effects of endocannabinoids.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to have several biochemical and physiological effects, particularly in the regulation of appetite and energy balance. Studies have shown that 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide can decrease food intake and body weight in both rodents and humans. 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has also been shown to improve glucose metabolism and insulin sensitivity in obese and diabetic animals.
实验室实验的优点和局限性
One advantage of using 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide in lab experiments is its selectivity for the CB1 receptor, which allows for the specific investigation of the effects of CB1 receptor antagonism. However, one limitation of 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is its relatively short half-life, which may require frequent dosing in animal studies.
未来方向
There are several potential future directions for the scientific research of 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide. One area of interest is the investigation of the effects of CB1 receptor antagonism on neuroinflammation and neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of more potent and selective CB1 receptor antagonists for the treatment of obesity and other metabolic disorders. Additionally, the use of 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide in combination with other drugs or therapies may provide new insights into the regulation of appetite and energy balance.
合成方法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide involves several steps, including the reaction of 4-chloro-3-methylphenol with 2,2,2-trifluoroethyl chloroformate to form 2-(4-chloro-3-methylphenoxy)-2,2,2-trifluoroethyl chloroformate. This intermediate is then reacted with 2-(trifluoromethyl)aniline to form the final product, 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide.
科学研究应用
2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied for its scientific research applications, particularly in the field of cannabinoid research. It has been used to investigate the role of the CB1 receptor in various physiological processes, including appetite regulation, energy balance, and glucose metabolism. 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has also been used to study the effects of CB1 receptor antagonism on drug addiction, anxiety, and depression.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-10-8-11(6-7-13(10)17)23-9-15(22)21-14-5-3-2-4-12(14)16(18,19)20/h2-8H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEJVWICMMHKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide](/img/structure/B5815756.png)
![2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5815764.png)



![1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5815805.png)
![4-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5815806.png)
![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5815811.png)
